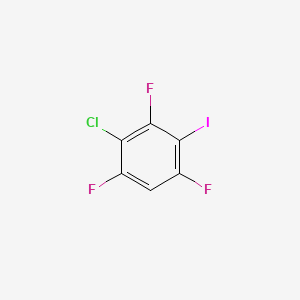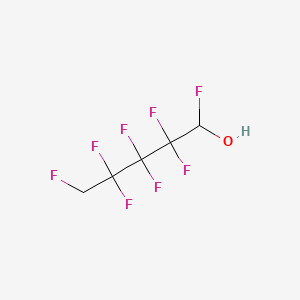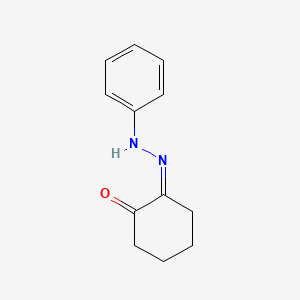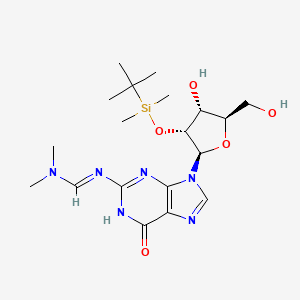
Thalidomide-O-PEG1-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-PEG1-C2-acid is a synthetic compound that combines the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is designed to enhance the solubility and bioavailability of thalidomide, making it more suitable for various biomedical applications. Thalidomide itself is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which have been utilized in the treatment of multiple myeloma and erythema nodosum leprosum.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG1-C2-acid typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) derivative that contains a terminal amine group. This reaction forms a thalidomide-PEG conjugate.
Carboxylation: The thalidomide-PEG conjugate is further reacted with a carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid functional group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-scale synthesis of activated thalidomide: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
PEGylation and carboxylation: Conducted in large reactors with precise control over reaction parameters such as temperature, pH, and reaction time to achieve consistent product quality.
Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities and by-products.
化学反应分析
Types of Reactions
Thalidomide-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
科学研究应用
Thalidomide-O-PEG1-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and conjugates.
Biology: Employed in the study of protein-ligand interactions and as a tool for probing biological pathways.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy and immunomodulation.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of Thalidomide-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-angiogenic effects. The PEG linker enhances the solubility and bioavailability of the compound, allowing for more effective delivery and distribution within the body.
相似化合物的比较
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: A similar compound with an amido group and a longer PEG linker.
Thalidomide-propargyl-O-PEG1-C2-acid: A derivative with a propargyl group instead of a carboxylic acid.
Lenalidomide-O-PEG1-C2-acid: A related compound with lenalidomide as the active moiety.
Uniqueness
Thalidomide-O-PEG1-C2-acid is unique due to its specific combination of thalidomide, PEG linker, and carboxylic acid functional group. This combination enhances its solubility, bioavailability, and potential for targeted drug delivery, making it a valuable tool in various scientific and medical applications.
属性
分子式 |
C18H18N2O8 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24) |
InChI 键 |
YHZQHDKZYTWLGA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)




![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

